[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a chemical compound characterized by the presence of a bromophenyl group attached to a 1,2,4-oxadiazole ring. Its molecular formula is , and it has gained attention in various scientific fields due to its potential biological activities.
This compound can be classified under the category of oxadiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The compound is cataloged in chemical databases such as PubChem, where it is identified with the Compound Identifier (CID) 23008064 .
The synthesis of [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the reaction of suitable precursors to form the oxadiazole ring. One common method includes:
Technical details regarding specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity but are not extensively detailed in available literature.
The molecular structure of [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine features:
The compound's canonical SMILES representation is C1=NC(=NOC1=C(C=C2C=CC(=C(C=C2)Br)N)N)N
, and its InChI key is XKZVQYJXWJZLHS-UHFFFAOYSA-N
, which provides a way to uniquely identify its structure in chemical databases .
[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine is known to participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine primarily revolves around its interaction with biological targets:
Research into its precise molecular interactions is ongoing and requires further investigation for detailed understanding.
The physical properties of [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine include:
Chemical properties include:
[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine has potential applications in several scientific fields:
Continued research into this compound may reveal additional applications based on its unique chemical properties and biological activities.
The synthesis of the 1,2,4-oxadiazole core in [3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine relies predominantly on O-acylamidoxime cyclization. Traditional thermal approaches (reflux at 100–140°C) often degrade thermally sensitive bromophenyl or aminomethyl groups. Room-temperature methods using tetrabutylammonium fluoride (TBAF) have emerged as superior alternatives. TBAF catalyzes cyclodehydration in aprotic solvents (THF, MeCN) within 1–16 hours, achieving yields >90% without epimerization or dehalogenation . For example, 2-bromobenzamidoxime reacts with N-Boc-protected glycine derivatives under TBAF catalysis to yield Boc-protected intermediates, which are subsequently deprotected to the target amine [8].
Polyphosphoric acid (PPA) condensation offers a cost-effective route. A mixture of 2-bromobenzohydroxamoyl chloride and glycine ethyl ester undergoes cyclization in PPA at 160°C for 12 hours, followed by alkaline hydrolysis to release the primary amine. Though high-yielding (85–90%), this method requires stringent temperature control to prevent bromine displacement or amine degradation [7].
Table 1: Cyclocondensation Methods for 1,2,4-Oxadiazole Core Synthesis
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
TBAF-mediated | THF, RT, 1–16 h | 90–98 | Mild, no epimerization, scalable | Requires anhydrous conditions |
PPA condensation | PPA, 160°C, 12 h | 85–90 | Low-cost, no catalysts | Thermal sensitivity, side reactions |
Aqueous cyclization | H₂O, reflux, 12 h | 35–93 | Solvent-free, eco-friendly | Limited substrate scope |
Palladium and copper catalysis enable selective functionalization of the 2-bromophenyl group after oxadiazole formation. Suzuki-Miyaura coupling using Pd(PPh₃)₄ (2 mol%) and arylboronic acids in toluene/EtOH (3:1) at 80°C introduces biaryl motifs without affecting the oxadiazole core or aminomethyl group. This method tolerates electron-rich and electron-deficient boronic acids but requires inert conditions to prevent protodebromination [6].
For ortho-functionalization, directed C–H activation proves effective. A Cu(II)/8-aminoquinoline system directs bromination or acetoxylation at the 2-bromophenyl ring’s meta-position. Yields reach 75–82%, though competing coordination by the oxadiazole nitrogen can reduce selectivity [6].
The aminomethyl group’s nucleophilicity necessitates protection during synthesis. The Boc (tert-butyloxycarbonyl) group is preferred due to its stability under cyclocondensation conditions and mild deprotection (TFA/DCM, 0°C to RT, 2 h). Alternatives like Cbz (benzyloxycarbonyl) risk hydrogenolysis-induced reduction of the bromophenyl ring during deprotection [7] [8].
Phthalimide protection offers alkali-stable intermediates but requires harsh deprotection (hydrazine, reflux), which may degrade the oxadiazole ring. A case study showed 15% oxadiazole cleavage during phthalimide removal, making this strategy less viable [7].
Solid-phase approaches enable rapid diversification. Wang resin-bound glycine reacts with 2-bromobenzamidoxime via carbodiimide coupling (EDC/HOBt, DMF, RT), followed by TBAF-mediated cyclization (THF, RT, 4 h). Cleavage with TFA (95%) yields the target amine with purities >85% after HPLC. This method facilitates parallel synthesis of 48 analogs in 18–24 hours, ideal for SAR studies [9].
Flow systems enhance reproducibility and safety. A packed-bed reactor with K₂CO₃ (100°C) enables iodine-mediated oxidative cyclization of acylhydrazones in DMSO (residence time: 10 min). Yields reach 93% with integrated in-line extraction (Na₂S₂O₃ quench, EtOAc/H₂O separation). Scale-up to 34 mmol/hr demonstrates industrial viability [2] .
Table 2: Continuous Flow vs. Batch Process for Oxadiazole Synthesis
Parameter | Batch Process | Flow Process |
---|---|---|
Reaction time | 12–24 h | 10 min |
Yield | 70–85% | 90–93% |
Scale-up capacity | Limited by heat transfer | 34 mmol/h |
Iodine handling | Manual quenching | In-line extraction |
Ortho-bromination of preformed 3-phenyl-1,2,4-oxadiazoles is achievable but challenging. Electrophilic bromination using Br₂ (1.1 eq) and tetraalkylammonium salts (e.g., Bu₄N⁺Br⁻) in CCl₄ directs bromination ortho to the oxadiazole, leveraging coordination-assisted positioning. Yields are moderate (50–65%) due to competing ring bromination [10].
Directed ortho-metalation (DoM) using n-BuLi (−78°C) and bromine sources (e.g., BrCCl₃) affords higher regioselectivity. However, the oxadiazole’s sensitivity to strong bases limits this approach, with yields rarely exceeding 40% [10].
Aqueous cyclization minimizes environmental impact. Amidoximes and esters react in water at 100°C for 12 hours without catalysts, yielding 35–93% of products. Though ideal for polar substrates, hydrophobic bromophenyl derivatives show reduced yields [8].
Solvent selection guides prioritize DMSO for cyclization (recyclable via vacuum distillation) and EtOAc for extraction (biodegradable). TBAF can be recovered (≥80%) by precipitating with diethyl ether after reaction completion [8]. Microwave-assisted reactions in solvent-free conditions reduce energy use by 60%, though scale-up remains challenging [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7